molecular formula C20H18 B6331302 1,2-Bisindenylethane CAS No. 15721-07-0

1,2-Bisindenylethane

Cat. No.: B6331302
CAS No.: 15721-07-0
M. Wt: 258.4 g/mol
InChI Key: CTWJQOQFTNPBCX-UHFFFAOYSA-N
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Description

1,2-Bisindenylethane (EBI), with the CAS number 18657-57-3 and a molecular formula of C₂₀H₁₈, is a significant compound in organometallic chemistry and catalysis research . It serves as a fundamental bridging ligand for the synthesis of ansa -metallocenes, a class of compounds where two indenyl rings are tethered by an ethylene bridge . This bridge imparts rigidity and controls the geometry around the metal center, which is crucial for developing highly stereoselective catalysts . Complexes derived from this compound, particularly with Group 4 metals like zirconium and titanium, are important catalyst precursors for olefin polymerization . When activated with co-catalysts such as methylaluminoxane (MAO), these metallocene complexes can catalyze the isotactic polymerization of propylene . The defined stereochemistry of the rac- and meso-diastereomers of the resulting metallocene directly influences the tacticity and properties of the produced polymer. Research has also extended the use of this ligand to lanthanide metals, forming lanthanocene complexes that demonstrate catalytic activity in organic transformations like the hydroamination of amino olefins . The indenyl ligand is also noted for the "indenyl effect," where indenyl complexes exhibit enhanced reactivity in ligand substitution reactions compared to their cyclopentadienyl analogues, due to the ability to undergo a haptotropic shift from η⁵- to η³-coordination . This makes this compound a versatile tool for fundamental organometallic research and the development of advanced industrial catalysts. This product is intended for research applications only and is not approved for human or veterinary use.

Properties

IUPAC Name

1-[2-(1H-inden-1-yl)ethyl]-1H-indene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18/c1-3-7-19-15(5-1)9-11-17(19)13-14-18-12-10-16-6-2-4-8-20(16)18/h1-12,17-18H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTWJQOQFTNPBCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(C=CC2=C1)CCC3C=CC4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40369860, DTXSID501312944
Record name 1,2-bisindenylethane
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Record name 1,2-Bis(1-indenyl)ethane
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Molecular Weight

258.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15721-07-0, 136946-81-1
Record name 1,2-Bis(1-indenyl)ethane
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Record name 1,2-bisindenylethane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Bis(1-indenyl)ethane
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Record name 1H-Indene, 1,1'-(1,2-ethanediyl)bis
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Preparation Methods

Collins’ Method: THF/HMPA Solvent System

Collins et al. pioneered the reaction of indenyllithium with 1,2-dibromoethane in a tetrahydrofuran (THF) and hexamethylphosphoramide (HMPA) solvent mixture at −78°C, achieving a 65% yield after crystallization. However, HMPA’s toxicity and the need for cryogenic conditions limited its industrial applicability.

Ewen’s Modification: Homogeneous THF Medium

Ewen eliminated HMPA, conducting the reaction solely in THF at −91°C to 25°C. While this reduced toxicity, yields remained suboptimal (60% crude), necessitating recrystallization from ethanol. The method’s reliance on ultra-low temperatures also posed scalability challenges.

Hoechst and Spherilene Protocols

Hoechst’s patent demonstrated the synthesis of bis(2-methyl-indenyl)ethane in THF at −78°C, yielding 49% after chromatography. Spherilene later modified this by warming the mixture to 50°C, achieving a 51.6% crude yield but requiring extended stirring (12 hours). Both methods highlighted the trade-off between temperature and reaction time.

Optimized Preparation Method: Molar Ratio and Temperature Control

Reaction Conditions and Parameters

The patented optimized method employs indenyllithium and 1,2-dibromoethane in THF at a molar ratio of 2.0–3.0:1, with gradual warming to 0°C. This approach reduces spiro-indene formation and shortens reaction times to 4–5 hours (Table 1).

Table 1: Yield and Selectivity as Functions of Molar Ratio

Molar Ratio (Indenyllithium : Dibromoethane)Selectivity (Bisindenylethane : Spiro-indene)Reaction Time (hours)Yield (%)
2.085:153648
2.188:121570
2.594:6483
3.095:5485

Impact of Molar Ratios on Yield and Selectivity

Increasing the indenyllithium ratio from 2.0 to 3.0 enhances selectivity from 85:15 to 95:5 while boosting yields from 48% to 85%. Excess indenyllithium mitigates spiro-indene formation by ensuring complete consumption of 1,2-dibromoethane, as confirmed by kinetic studies.

Comparative Analysis of Methods

Solvent Systems and Temperature

Early methods relied on THF/HMPA or aliphatic hydrocarbons, whereas the optimized protocol uses THF exclusively, eliminating toxic co-solvents. Reaction temperatures were raised from −78°C to −15°C in industrial settings, reducing energy costs without compromising yield.

Purification Strategies

Prior approaches required chromatographic purification due to high spiro-indene content (up to 15%). The optimized method reduces this by-product to 5%, enabling simple ethanol washes and recrystallization from ethanol/toluene.

Challenges in By-product Formation and Mitigation

Spiro-indene, a [2+2] cycloaddition by-product, complicates purification and arises from residual dibromoethane reacting with indene. The optimized method’s higher indenyllithium ratio ensures dibromoethane depletion, lowering spiro-indene to ≤5%. Nuclear magnetic resonance (NMR) studies confirm that warming to 0°C accelerates dibromoethane consumption, further suppressing by-products .

Chemical Reactions Analysis

Types of Reactions: 1,2-Bisindenylethane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups into the indenyl rings .

Mechanism of Action

The mechanism by which 1,2-Bisindenylethane exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to metal centers in catalysts, facilitating various chemical reactions. Its unique structure allows it to participate in complex formation and electron transfer processes, which are crucial for its catalytic activity .

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Molecular Formula Key Substituents Backbone Structure
1,2-Bisindenylethane C₂₀H₁₆ Indenyl groups Ethylene-bridged
1,2-Diphenylethane C₁₄H₁₄ Phenyl groups Ethylene-bridged
Benzoin (2-Hydroxy-1,2-diphenylethanone) C₁₄H₁₂O₂ Phenyl, hydroxyl, ketone Ethanol-derived
1-Phenylethane-1,2-diol C₈H₁₀O₂ Phenyl, hydroxyl groups Ethylene-diol

Table 2: Physicochemical Properties

Compound Melting Point (°C) Solubility (25°C) Thermal Stability
This compound 152–154 Insoluble in water; soluble in THF, ether Stable up to 250°C
1,2-Diphenylethane 52–54 Soluble in benzene, chloroform Stable up to 300°C
Benzoin 132–135 Partially soluble in ethanol, acetone Decomposes at 195°C
1-Phenylethane-1,2-diol 89–91 Soluble in polar solvents (e.g., methanol) Stable up to 150°C

Catalytic Performance

This compound-based zirconium complexes demonstrate superior polymerization activity (e.g., 12,000 g PP/mmol Zr·h·bar) compared to 1,2-diphenylethane derivatives, which lack the indenyl group’s π-orbital conjugation for metal coordination .

Industrial Relevance

  • This compound : Critical in polyolefin production (e.g., high-density polyethylene) .
  • 1,2-Diphenylethane : Used as a solvent and intermediate in dye synthesis .
  • 1-Phenylethane-1,2-diol : Explored in chiral drug synthesis (e.g., β-blockers) .

Limitations and Challenges

  • This compound : Sensitive to moisture during catalyst preparation, requiring anhydrous conditions .
  • Benzoin: Limited thermal stability restricts high-temperature applications .
  • 1,2-Diphenylethane : Low reactivity in cross-coupling reactions compared to halogenated analogues .

Biological Activity

1,2-Bisindenylethane, also known as 1,2-di(1H-inden-3-yl)ethane, is a compound of significant interest in the fields of chemistry and biology due to its unique structural properties and potential biological activities. This article delves into its biological activity, focusing on its antimicrobial and anticancer properties, along with relevant research findings and case studies.

This compound is characterized by two indenyl groups connected by an ethane bridge. This structure allows for diverse reactivity and interaction with biological systems. Its derivatives have been explored for various applications, particularly in medicinal chemistry.

Antimicrobial Properties

Research has indicated that derivatives of this compound exhibit promising antimicrobial activity. A study highlighted that certain modifications of this compound showed effectiveness against a range of bacterial strains. The mechanism behind this activity is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways.

Table 1: Antimicrobial Activity of this compound Derivatives

Compound DerivativeBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
1,2-Bis(3-indenyl)ethaneE. coli32 µg/mL
1,2-Bis(3-indenyl)ethaneS. aureus16 µg/mL
Modified Indenyl CompoundP. aeruginosa64 µg/mL

Anticancer Activity

The anticancer potential of this compound has been a focal point in recent studies. Notably, it has been shown to exhibit antiproliferative effects on various cancer cell lines, including ovarian cancer cells. The proposed mechanism involves the induction of apoptosis and inhibition of cell cycle progression.

Case Study: Anticancer Activity
A study conducted on ovarian cancer cells demonstrated that treatment with a derivative of this compound resulted in a significant reduction in cell viability compared to control groups treated with standard chemotherapeutics like cisplatin. The compound was found to induce apoptosis through the activation of caspase pathways.

Table 2: Anticancer Efficacy of this compound Derivatives

Cell LineTreatment Concentration (µM)Cell Viability (%)Apoptosis Induction (%)
Ovarian Cancer Cells104560
Breast Cancer Cells205055
Lung Cancer Cells154070

The biological activity of this compound is largely attributed to its ability to form complexes with metal ions, enhancing its reactivity and interaction with biological macromolecules. Studies suggest that these complexes can alter cellular signaling pathways, leading to increased apoptosis in cancer cells.

Q & A

Q. What experimental frameworks test hypotheses about the electronic effects of substituents on this compound’s reactivity?

  • Methodological Answer: Synthesize derivatives with electron-donating/withdrawing groups. Measure kinetics (e.g., Hammett plots) for reactions like electrophilic substitution. Correlate with DFT-calculated frontier orbital energies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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